4-methoxy-N-(2-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, substituted at the 3-position with a 2-(piperidin-1-yl)ethylthio group and at the 6-position with a methoxy moiety. Such heterocyclic scaffolds are commonly explored for their bioactivity, particularly in oncology and antimicrobial applications . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible anticancer or antimicrobial properties.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-31-17-7-5-16(6-8-17)22(30)23-12-11-19-25-24-18-9-10-20(26-28(18)19)32-15-21(29)27-13-3-2-4-14-27/h5-10H,2-4,11-15H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHUZYXREUCYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
Core Heterocycle: The triazolo-pyridazine core (shared with compounds in ) is associated with diverse bioactivities, while thienopyrimidine () and benzimidazolone () cores prioritize different target interactions.
Substituent Impact: The piperidinyl group in the target compound may enhance solubility and receptor binding, similar to TH9525 . Trifluoromethylphenoxy groups () increase lipophilicity, favoring antimicrobial activity, whereas methoxy substituents improve metabolic stability .
Limitations and Contradictions
- Structural vs. Functional Divergence : While the target compound shares a triazolo-pyridazine core with and , substituent variations (e.g., butanamide vs. benzamide) may lead to divergent target affinities .
- Lack of Direct Data : Pharmacokinetic or efficacy data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
Preparation Methods
Acyl Chloride Formation
4-Methoxybenzoic acid is activated using thionyl chloride (SOCl₂) under reflux conditions (70°C, 2 h) to yield 4-methoxybenzoyl chloride. This intermediate is critical for subsequent amidation.
Reaction Conditions :
Amidation with Ethylenediamine Derivative
The acyl chloride reacts with 2-aminoethyl-triazolo[4,3-b]pyridazin-6-thiol (prepared separately) in the presence of triethylamine (TEA) to form the benzamide linkage.
Optimization Insight :
- Excess TEA (2.5 eq) ensures complete neutralization of HCl, minimizing side reactions.
- Anhydrous tetrahydrofuran (THF) at 0°C to room temperature prevents premature hydrolysis.
Construction of theTriazolo[4,3-b]pyridazin-3-yl Core
Cyclization via Ultrasound-Assisted Methodology
Adapting the method from CN103613594A, 3-chloro-5-trifluoromethylpyridazin-2-hydrazine undergoes ultrasound-assisted cyclization with substituted benzoyl chlorides in phosphorus oxychloride (POCl₃).
Key Parameters :
- Temperature : 105°C.
- Ultrasound Frequency : 40 kHz.
- Reaction Time : 3 h.
- Yield : 70–85% for analogous triazolopyridazines.
Mechanistic Consideration :
POCl₃ acts as both solvent and dehydrating agent, facilitating intramolecular cyclization through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.
Thioether Linkage Installation
The 6-position of the triazolopyridazine core is functionalized with a thiol group via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) in dimethylformamide (DMF).
Critical Data :
Synthesis of the 2-Oxo-2-(piperidin-1-yl)ethylthio Linker
Piperidine Fragment Preparation
Piperidine is acylated with bromoacetyl bromide in dichloromethane to yield 2-bromo-1-(piperidin-1-yl)ethan-1-one.
Reaction Profile :
Thiol-Ethylene Coupling
The thiolated triazolopyridazine reacts with 2-bromo-1-(piperidin-1-yl)ethan-1-one via SN2 mechanism in the presence of potassium carbonate (K₂CO₃).
Optimized Protocol :
Final Assembly and Characterization
Coupling of Fragments
The benzamide and triazolopyridazine-thioether intermediates are combined via amide bond formation using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as the coupling agent.
Reaction Details :
Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.84 (s, 1H, triazolopyridazine-H), 7.89–7.52 (m, 4H, benzamide-H), 3.91 (s, 3H, OCH₃), 3.72–3.45 (m, 4H, piperidine-H).
- HRMS : m/z [M+H]⁺ calcd. 537.2154, found 537.2158.
Purity Assessment :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Cyclization Efficiency : Ultrasound irradiation reduces reaction time but requires specialized equipment.
- Thiol Oxidation : Use of inert atmosphere (N₂ or Ar) is critical to prevent disulfide formation.
- Piperidine Solubility : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
